molecular formula C12H24 B1235802 (Z)-3-dodecene

(Z)-3-dodecene

Cat. No.: B1235802
M. Wt: 168.32 g/mol
InChI Key: WLTSXAIICPDFKI-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Dodecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds this compound is considered to be a practically insoluble (in water) and relatively neutral molecule this compound has been primarily detected in saliva.
This compound is an acyclic olefin.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-dodec-3-ene

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5-

InChI Key

WLTSXAIICPDFKI-ALCCZGGFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CC

SMILES

CCCCCCCCC=CCC

Canonical SMILES

CCCCCCCCC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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